REACTION_CXSMILES
|
Cl[C:2]([CH3:10])([CH2:4][CH2:5][C:6](Cl)([CH3:8])[CH3:7])[CH3:3].[CH3:11][C:12]1[CH:13]=[C:14]([O:18][CH3:19])C=[CH:16][CH:17]=1.Cl[CH2:21]Cl>Cl[Ti](Cl)(Cl)Cl>[CH3:3][C:2]1([CH3:10])[C:16]2[C:7](=[C:14]([O:18][CH3:19])[CH:13]=[C:12]([CH3:11])[CH:17]=2)[C:6]([CH3:21])([CH3:8])[CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(CCC(C)(C)Cl)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
19 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature maintained for an additional 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
WASH
|
Details
|
After transfer to a separatory funnel, the solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with brine, dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=C(C=C(C=C12)C)OC)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |